methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate
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Overview
Description
Methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate is an organic compound with a complex structure that includes a furan ring, a pyrrole ring, and a benzenecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate typically involves multiple steps, starting with the preparation of the furan and pyrrole intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the ester group may produce the corresponding alcohol.
Scientific Research Applications
Methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate exerts its effects depends on its interaction with molecular targets. The furan and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{4-[2-(2-furyl)-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate: Lacks the methyl group on the pyrrole ring.
Methyl 2-{4-[2-(2-thienyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate: Contains a thiophene ring instead of a furan ring.
Uniqueness
Methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate is unique due to the presence of both furan and pyrrole rings, which can confer distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[4-[2-(furan-2-yl)-5-methylpyrrol-1-yl]phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-16-9-14-20(22-8-5-15-27-22)24(16)17-10-12-18(13-11-17)28-21-7-4-3-6-19(21)23(25)26-2/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSGOMNKJPRWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC3=CC=CC=C3C(=O)OC)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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